molecular formula C19H19F2N5O3S B2543525 2,6-difluoro-N-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzenesulfonamide CAS No. 1797735-44-4

2,6-difluoro-N-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzenesulfonamide

Cat. No. B2543525
CAS RN: 1797735-44-4
M. Wt: 435.45
InChI Key: FXNBVWKZYQRWNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-difluoro-N-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H19F2N5O3S and its molecular weight is 435.45. The purity is usually 95%.
BenchChem offers high-quality 2,6-difluoro-N-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-difluoro-N-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

FtsZ Allosteric Inhibition

The compound plays a significant role in the allosteric inhibition of FtsZ, a protein involved in bacterial cell division . The presence of fluorine atoms in the compound is responsible for its non-planarity, which allows it to interact more effectively with the protein . This interaction leads to strong hydrophobic interactions between the difluoroaromatic ring and several key residues of the allosteric pocket .

Anti S. aureus Activity

The compound has been found to increase anti S. aureus activity due to fluorination . This is particularly important in the development of new antibiotics, as S. aureus is a common cause of hospital-acquired infections that are becoming increasingly resistant to many of the available antibiotics .

Photoactive Properties

The compound has been synthesized and characterized as a photoactive molecule . Although the molecule is photoactive in solution, the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .

Development of Light Responsive Smart Materials

The compound’s photoactive properties make it a potential candidate for the development of next-generation light-responsive smart materials . These materials can undergo various mechanical motions, including twisting, bending, and even jumping, using light as the reaction mechanism .

Data Storage Applications

Due to its photochromic properties, the compound could be used in data storage applications . The ability to switch between different states using light could be used to represent binary data, potentially allowing for high-density data storage .

Molecular Switches

The compound’s ability to undergo trans to cis isomerization makes it a potential candidate for use in molecular switches . These switches could be used in a variety of applications, including advanced sensors and drug delivery systems .

properties

IUPAC Name

2,6-difluoro-N-[3-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-3-oxopropyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N5O3S/c1-12-9-17-22-10-13-11-25(8-6-16(13)26(17)24-12)18(27)5-7-23-30(28,29)19-14(20)3-2-4-15(19)21/h2-4,9-10,23H,5-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNBVWKZYQRWNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)C(=O)CCNS(=O)(=O)C4=C(C=CC=C4F)F)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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